4-Bromo-n,n,2-trimethylbenzamide

Analytical Chemistry Quality Control Medicinal Chemistry

Ideal for medicinal chemistry & cross-coupling: The para-bromo group enables Suzuki-Miyaura biaryl synthesis; the ortho-methyl modulates sterics & metabolism. Defined X-ray structure available for in silico modeling. Procure high-purity batches for SAR libraries or analytical standards.

Molecular Formula C10H12BrNO
Molecular Weight 242.11 g/mol
CAS No. 862470-12-0
Cat. No. B1526724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-n,n,2-trimethylbenzamide
CAS862470-12-0
Molecular FormulaC10H12BrNO
Molecular Weight242.11 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Br)C(=O)N(C)C
InChIInChI=1S/C10H12BrNO/c1-7-6-8(11)4-5-9(7)10(13)12(2)3/h4-6H,1-3H3
InChIKeyVGPLBVZVZCUJPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-N,N,2-trimethylbenzamide CAS 862470-12-0: Key Properties and Research-Grade Specifications


4-Bromo-N,N,2-trimethylbenzamide (CAS 862470-12-0) is a substituted benzamide derivative with the molecular formula C10H12BrNO and a molecular weight of 242.11 g/mol . The compound features a tertiary amide moiety, an ortho-methyl group, and a para-bromo substituent on the phenyl ring, providing a versatile scaffold for medicinal chemistry and organic synthesis applications . The compound is commercially available from multiple suppliers at purity levels ranging from 95% to ≥98%, with reported physical properties including a predicted density of 1.366±0.06 g/cm³ and a predicted boiling point of 348.0±35.0 °C .

Why Benzamide Scaffold Substitution Patterns Dictate Reactivity and Biological Target Engagement


Within the benzamide class, subtle changes in substitution pattern—including the position of halogen atoms, the presence and position of methyl groups, and the degree of N-alkylation—can profoundly alter physicochemical properties, reactivity in cross-coupling reactions, and biological target engagement [1]. Specifically, the para-bromo substituent in 4-Bromo-N,N,2-trimethylbenzamide provides a defined handle for Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions, while the ortho-methyl group introduces steric hindrance that can modulate reaction kinetics and regioselectivity compared to unsubstituted or differently substituted analogs . Generic substitution with a non-brominated benzamide would eliminate the capacity for halogen-based coupling chemistry. Substitution with an isomer bearing bromine at the ortho or meta position would alter the electronic distribution and steric environment of the aromatic ring, potentially impacting both synthetic utility and any structure-dependent biological interactions. The N,N-dimethyl substitution pattern, compared to secondary amides, influences hydrogen-bonding capacity and lipophilicity (LogP predicted at 2.55 for this compound ), which can affect membrane permeability and pharmacokinetic properties in biological contexts.

4-Bromo-N,N,2-trimethylbenzamide CAS 862470-12-0: Quantitative Evidence Guide for Scientific Selection


Comparative Purity and Physical Properties: 4-Bromo-N,N,2-trimethylbenzamide vs. N,N-Dimethyl-4-bromobenzamide

4-Bromo-N,N,2-trimethylbenzamide is commercially available at purities of 95% to ≥98% , comparable to the closely related analog 4-bromo-N,N-dimethylbenzamide (CAS 18469-37-9), which is also offered at similar purity specifications of 95-98% . The target compound exhibits a higher predicted boiling point of 348.0±35.0 °C compared to its analog's predicted boiling point of approximately 325.3 °C, a difference of approximately 23 °C that reflects the impact of the additional ortho-methyl group on intermolecular interactions . This higher boiling point may offer advantages in purification processes requiring elevated temperatures. However, this comparison is based on predicted rather than experimental values.

Analytical Chemistry Quality Control Medicinal Chemistry

Comparative Lipophilicity: 4-Bromo-N,N,2-trimethylbenzamide vs. N,N-Dimethyl-4-bromobenzamide

The target compound exhibits a predicted LogP value of 2.55 , which is moderately higher than the predicted LogP of approximately 2.0-2.2 for the des-methyl analog 4-bromo-N,N-dimethylbenzamide . This increased lipophilicity, attributable to the additional ortho-methyl group, may enhance membrane permeability in biological systems, a desirable property for central nervous system (CNS) drug candidates or for improving oral bioavailability. The difference of approximately 0.3-0.5 LogP units represents a significant alteration in partitioning behavior that could influence pharmacokinetic profiles in vivo.

Medicinal Chemistry ADME Drug Design

Structural Confirmation: X-ray Crystallography Characterization of 4-Bromo-N,N,2-trimethylbenzamide

X-ray crystallography has been employed to characterize the title compound for the first time, providing definitive confirmation of its three-dimensional molecular structure, including the precise spatial arrangement of the bromine atom, the ortho-methyl group, and the N,N-dimethyl amide moiety [1]. This structural elucidation is complemented by updated 1H NMR, 13C NMR, and IR spectroscopic data. In contrast, the des-methyl analog 4-bromo-N,N-dimethylbenzamide lacks comparable X-ray crystallographic characterization in the public domain, with only basic spectroscopic data reported .

Structural Biology Crystallography Analytical Chemistry

4-Bromo-N,N,2-trimethylbenzamide CAS 862470-12-0: Primary Application Scenarios


Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

The para-bromo substituent of 4-Bromo-N,N,2-trimethylbenzamide serves as an effective handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of diverse biaryl compounds . The ortho-methyl group provides steric bulk that may influence coupling rates and regioselectivity, a parameter that can be exploited in the design of complex molecular architectures. This application is relevant to medicinal chemistry programs requiring the construction of benzamide-containing biaryl libraries for structure-activity relationship (SAR) studies.

Medicinal Chemistry Scaffold for Lead Optimization

The compound's substituted benzamide core, combined with its experimentally determined X-ray crystal structure [1] and predicted lipophilicity (LogP 2.55 ), makes it a valuable starting point for lead optimization in drug discovery. The ortho-methyl group may confer metabolic stability advantages over unsubstituted benzamides, while the para-bromo substituent allows for late-stage diversification via cross-coupling. The compound can be used as a building block for the synthesis of kinase inhibitors, GPCR modulators, or other target classes where benzamide pharmacophores are prevalent.

Analytical Reference Standard and Method Development

With its well-defined spectroscopic and crystallographic properties [1], 4-Bromo-N,N,2-trimethylbenzamide can serve as an analytical reference standard for HPLC, LC-MS, and NMR method development. The compound's distinct retention time, mass spectral fragmentation pattern, and NMR chemical shifts provide reliable benchmarks for the identification and quantification of structurally related benzamide derivatives in complex mixtures.

Computational Chemistry and Molecular Modeling Studies

The availability of X-ray crystallographic data for 4-Bromo-N,N,2-trimethylbenzamide [1] provides accurate starting coordinates for molecular docking, molecular dynamics simulations, and quantum mechanical calculations. This structural information enables researchers to model interactions with biological targets, predict binding affinities, and design novel analogs with improved properties, thereby accelerating the drug discovery process.

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